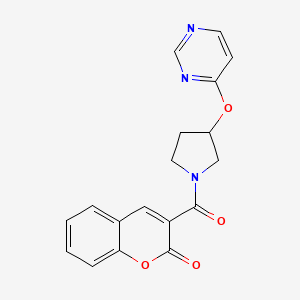
2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide" is a novel derivative that falls within the class of quinazolinone compounds. These compounds have been the subject of research due to their potential therapeutic applications. For instance, quinazolinone derivatives have been studied for their anti-cancer activity as inhibitors for methionine synthase, a key enzyme involved in the synthesis of methionine from homocysteine, which is crucial for DNA, protein, and enzyme production in tumor cells . Another derivative has shown significant antiviral and antiapoptotic effects, particularly in the context of treating Japanese encephalitis . Additionally, the synthesis of acetamides bearing quinazolinone moieties has been explored, yielding novel derivatives with potential biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step processes starting from basic organic compounds such as anthranilic acid. For example, a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates were developed using dicyclohexylcarbodiimide (DCC) and azide coupling methods of amino acid esters with carboxylic acid derivatives . Another study reported the successful synthesis of five new derivatives through a four-step process from anthranilic acid and aryl isothiocyanates, with total yields ranging from 29 to 31% .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The derivatives often contain additional substituents that can influence their biological activity. The structures of these compounds are typically confirmed using various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (^1H-NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), and high-resolution mass spectrometry (HR-MS) .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites, such as the carbonyl group in the quinazolinone ring and the thioether or amide linkages in the side chains. These reactive sites allow for further functionalization and the formation of complexes with biological targets. The interaction of these compounds with enzymes like methionine synthase involves the mimicry of natural substrates, leading to potential inhibition of the enzyme's activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting the compound's biological activity and pharmacokinetic profile. For instance, the cytotoxic activity of these compounds against cancer cell lines can be correlated with their binding affinities, which are influenced by their physical and chemical characteristics .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
Quinazolinone derivatives are known for their significant pharmacological importance, including anti-analgesic, anti-inflammatory, and anti-bacterial activities. Research by Rajveer et al. (2010) focused on the synthesis of oxoquinazoline derivatives, including their characterization and evaluation for pharmacological activities. The study involved synthesizing N-substituted acetamides from ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate and primary amines. These compounds demonstrated pharmacological activities when compared with standard references, showcasing their potential in therapeutic applications Rajveer, Swarnalatha, Rathinaraj, & Sudhrshini, 2010.
Antimicrobial and Anti-inflammatory Properties
Another study by the same group of researchers synthesized similar oxoquinazoline derivatives with the aim of evaluating their antimicrobial, anti-inflammatory, and analgesic activities. These compounds were prepared through a multi-step synthesis process and demonstrated promising pharmacological activities in standard tests, which could indicate the potential utility of related compounds, such as the one you're interested in, in similar applications Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010.
Structural and Vibrational Studies
El-Azab et al. (2016) conducted a comprehensive study on a quinazolinone derivative that involved structural and vibrational analyses using DFT calculations and FT-IR/Raman spectroscopy. This research provides insights into the molecular structure, electronic properties, and potential interactions of quinazolinone derivatives, which could be relevant for understanding the physical and chemical properties of 2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, & Alsenoy, 2016.
Propiedades
IUPAC Name |
2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-7-3-5-9-15(12)20-17(22)11-21-13(2)19-16-10-6-4-8-14(16)18(21)23/h3,5,7,9H,4,6,8,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNJYRUZSCJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

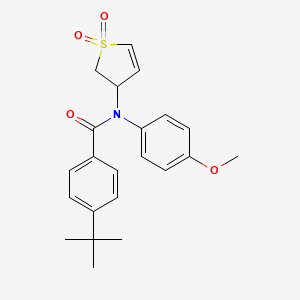
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)
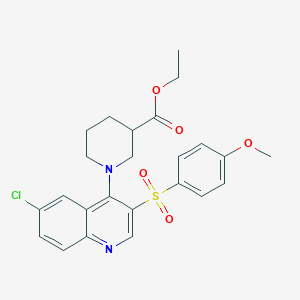
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)
![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)
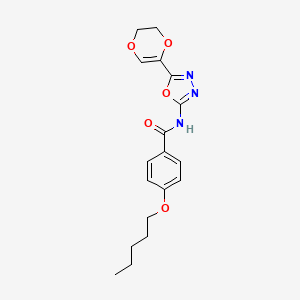
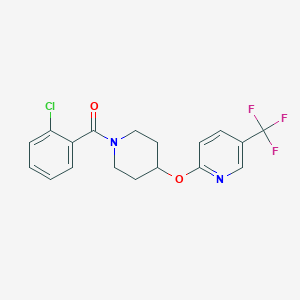
methanone](/img/structure/B2503964.png)
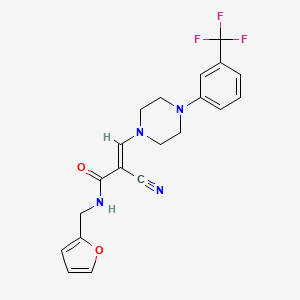
![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)
![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)
![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)
